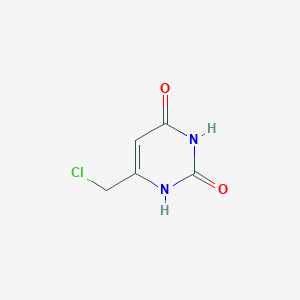

6-(Chloromethyl)uracil

Description

Properties

IUPAC Name |

6-(chloromethyl)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O2/c6-2-3-1-4(9)8-5(10)7-3/h1H,2H2,(H2,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCFXBAPEXBTNEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)NC1=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4066387 | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 6-(chloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4066387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18592-13-7 | |

| Record name | 6-(Chloromethyl)-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18592-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Chloromethyl)uracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018592137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 6-(chloromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 6-(chloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4066387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(chloromethyl)uracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.559 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 6-(Chloromethyl)uracil

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(Chloromethyl)uracil, a halogenated derivative of the pyrimidine (B1678525) nucleobase uracil (B121893), is a pivotal intermediate in the synthesis of a diverse range of biologically active compounds. Its high reactivity, attributed to the chloromethyl group at the C6 position, makes it a versatile building block for the development of novel therapeutics, particularly in the realms of antiviral and anticancer research. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and subsequent reactions, and an exploration of its role as an inhibitor of thymidine (B127349) phosphorylase, a key enzyme in nucleoside metabolism and a target for cancer therapy.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1] Its fundamental properties are summarized in the table below, providing a consolidated resource for laboratory use.

| Property | Value | References |

| CAS Number | 18592-13-7 | [1][2][3][4][5] |

| Molecular Formula | C₅H₅ClN₂O₂ | [1][3][4] |

| Molecular Weight | 160.56 g/mol | [1][3][4] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 257 °C (with decomposition) | [3][5] |

| 248-252 °C (with decomposition) | [1] | |

| Solubility | Sparingly soluble in water; Soluble in DMSO and DMF | [1][2] |

| Purity (by HPLC) | ≥98.5% | [1] |

| Storage Conditions | 2-8°C in a dry, dark environment | [1] |

Experimental Protocols

Synthesis of this compound from 6-(Hydroxymethyl)uracil (B1580794)

This protocol details the synthesis of this compound via the chlorination of 6-(hydroxymethyl)uracil using thionyl chloride.

Materials:

-

6-(hydroxymethyl)uracil

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Thionyl chloride (SOCl₂)

-

N,N-dimethylformamide (DMF)

-

Three-necked flask (250 mL)

-

Reflux condenser

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

To a 250 mL three-necked flask, add 11.5 g (0.081 mol) of 6-(hydroxymethyl)uracil.

-

Add 115 mL of dichloromethane to the flask.

-

Sequentially add 17.6 mL (0.24 mol) of thionyl chloride and a catalytic amount of N,N-dimethylformamide.

-

Heat the reaction mixture to reflux temperature and maintain continuous stirring for 2 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Collect the solid product by filtration.

-

Wash the collected solid with dichloromethane.

-

Dry the product to yield this compound. The expected yield is approximately 11.8 g (90.8%).

Diagram of Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Nucleophilic Substitution Reactions

The chloromethyl group of this compound is highly reactive towards nucleophiles. This allows for the introduction of various functional groups at the C6 position. A general protocol for the reaction with amines is provided below.

Materials:

-

This compound

-

Primary or secondary amine (e.g., aniline, hydrazine)

-

A suitable solvent (e.g., ethanol, DMF)

-

A base (if required, e.g., triethylamine)

-

Reaction vessel

-

Stirring apparatus

Procedure:

-

Dissolve this compound in a suitable solvent in a reaction vessel.

-

Add the desired amine to the solution. If the amine salt is used or if the reaction requires it, add a base.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).

-

Upon completion, the product can be isolated by precipitation, extraction, or chromatography depending on its properties.

Biological Activity and Signaling Pathways

This compound and its derivatives have garnered significant interest for their biological activities, most notably as inhibitors of thymidine phosphorylase (TP).[3]

Inhibition of Thymidine Phosphorylase (TP)

Thymidine phosphorylase is an enzyme that catalyzes the reversible phosphorolysis of thymidine to thymine (B56734) and 2-deoxy-D-ribose-1-phosphate.[6] This enzyme is identical to the angiogenic factor known as platelet-derived endothelial cell growth factor (PD-ECGF).[7] TP is overexpressed in many solid tumors and its levels are often correlated with poor prognosis.[7] The inhibition of TP is a promising strategy for cancer therapy as it can prevent the degradation of fluorinated pyrimidine anticancer drugs and inhibit tumor angiogenesis.[7][8]

Derivatives of this compound, such as 5-chloro-6-[1-(2-iminopyrrolidinyl) methyl] uracil hydrochloride, have been identified as potent inhibitors of thymidine phosphorylase.[7][9]

Downstream Signaling Pathways Affected by TP

Thymidine phosphorylase is involved in multiple signaling pathways that regulate cell proliferation, apoptosis, and angiogenesis. By inhibiting TP, this compound derivatives can modulate these pathways.

-

PI3K/Akt Pathway: The product of TP catalysis, 2-deoxy-D-ribose, can activate the PI3K/Akt signaling pathway, which is a key regulator of cell survival and apoptosis.[3] Inhibition of TP can therefore suppress this pro-survival signaling in cancer cells.

-

MAPK and NF-κB Pathways: TP has been shown to activate FYN signaling, which in turn promotes the activation of the MAPK and NF-κB pathways. These pathways are involved in processes such as osteoclast differentiation.[3]

Diagram of Thymidine Phosphorylase Signaling:

Caption: Inhibition of Thymidine Phosphorylase by this compound derivatives.

Applications in Drug Development

The unique chemical properties of this compound make it a valuable starting material for the synthesis of a wide array of therapeutic agents.

-

Anticancer Agents: As a precursor to potent thymidine phosphorylase inhibitors, this compound plays a crucial role in the development of drugs that can enhance the efficacy of existing chemotherapies and inhibit tumor growth and metastasis.[8]

-

Antiviral Drugs: The uracil scaffold is a key component of many antiviral nucleoside analogs. The reactivity of the chloromethyl group allows for the facile introduction of various side chains to create novel antiviral compounds.

-

Modified Nucleosides: this compound serves as a building block for the synthesis of modified nucleosides used in oligonucleotide synthesis for research and therapeutic applications.[1]

Safety and Handling

This compound is classified as a hazardous substance. It is a skin and eye irritant and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a compound of significant interest to the scientific and drug development communities. Its well-defined chemical properties, versatile reactivity, and role as a precursor to potent enzyme inhibitors underscore its importance in medicinal chemistry. This guide provides a foundational understanding of this key intermediate, offering valuable data and protocols to facilitate further research and development of novel therapeutics.

References

- 1. apexbt.com [apexbt.com]

- 2. Thymidine phosphorylase: a potential new target for treating cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thymidine phosphorylase in nucleotide metabolism: physiological functions and its implications in tumorigenesis and anti-cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN108586360B - Preparation method of 6-chloro-3-methyl uracil - Google Patents [patents.google.com]

- 5. ahajournals.org [ahajournals.org]

- 6. Novel 6-substituted uracil analogs as inhibitors of the angiogenic actions of thymidine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The effect of a thymidine phosphorylase inhibitor on angiogenesis and apoptosis in tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and evaluation of 6-methylene-bridged uracil derivatives. Part 1: discovery of novel orally active inhibitors of human thymidine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of 6-(Chloromethyl)uracil

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(Chloromethyl)uracil (CMU) is a halogenated derivative of the pyrimidine (B1678525) nucleobase, uracil (B121893).[1] Characterized by a reactive chloromethyl group at the sixth position of the uracil ring, this compound serves as a versatile synthetic intermediate in medicinal chemistry and materials science.[1] Its significance lies in its role as a building block for a wide array of more complex heterocyclic compounds, including modified nucleosides and potential therapeutic agents.[1][2] CMU has garnered considerable attention for its biological activities, notably as an inhibitor of thymidine (B127349) phosphorylase (TP), an enzyme implicated in cancer progression.[1] This technical guide provides a comprehensive overview of the physicochemical properties, spectral characteristics, synthesis, and reactivity of this compound, intended to support research and development endeavors.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[2] The presence of the uracil core and the reactive chloromethyl group dictates its chemical identity and physical behavior. Its key properties are summarized in the table below.

| Property | Value | References |

| CAS Number | 18592-13-7 | [2][3][4][5] |

| Molecular Formula | C₅H₅ClN₂O₂ | [2][3][4][5] |

| Molecular Weight | 160.56 g/mol | [2][4][5] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 257 °C (decomposes) | [4][5] |

| Solubility | Sparingly soluble in water; Soluble in DMSO and DMF | [2][3] |

| InChI | InChI=1S/C5H5ClN2O2/c6-2-3-1-4(9)8-5(10)7-3/h1H,2H2,(H2,7,8,9,10) | [3][5][6] |

| SMILES | C1=C(NC(=O)NC1=O)CCl | [3][5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. The following table summarizes key spectral data.

| Spectroscopic Technique | Key Features and Observations | References |

| ¹H NMR | (400 MHz, DMSO-d₆): Spectral data is available, confirming the proton environments within the molecule. | [6][7] |

| ¹³C NMR | Spectral data has been used to characterize the carbon skeleton of the molecule. | [7] |

| Infrared (IR) Spectroscopy | KBr disc and nujol mull spectra are available, showing characteristic vibrational modes of the uracil ring and chloromethyl group. | [6][7][8] |

| Mass Spectrometry (MS) | Mass spectra are available, confirming the molecular weight and fragmentation patterns of the compound. | [6][7] |

| UV-Vis Spectroscopy | Electronic absorption parameters have been studied to understand electronic transitions. | [7] |

Reactivity and Chemical Transformations

The chemical reactivity of this compound is dominated by the electrophilic chloromethyl group at the C6 position. This site is susceptible to nucleophilic substitution, making CMU a valuable precursor for a variety of uracil derivatives.[1]

-

Nucleophilic Substitution: The chlorine atom can be readily displaced by a range of nucleophiles, such as amines, thiols, and anilines, under mild conditions.[1] This reactivity is fundamental to its use in synthesizing libraries of substituted uracils for drug discovery.

-

Oxidation: The chloromethyl group can be oxidized to form the corresponding aldehyde (6-formyluracil) or carboxylic acid (6-carboxyuracil).[1]

-

Reduction: Reduction of the chloromethyl group can yield 6-methyluracil.[1]

-

Further Halogenation: Chlorination with agents like sulfuryl chloride in acetic acid can introduce a chlorine atom at the C5 position, yielding 5-chloro-6-(chloromethyl)uracil.[9]

The following diagram illustrates the primary reaction pathways of this compound.

Caption: Key chemical transformations of this compound.

Biological Activity and Mechanism of Action

This compound is recognized for its potential applications in pharmaceutical research, particularly in the development of antiviral and anticancer agents.[3] Its biological activity is primarily attributed to its ability to act as an inhibitor of key enzymes involved in nucleoside metabolism.

Thymidine Phosphorylase Inhibition: The most well-documented biological activity of this compound is its inhibition of thymidine phosphorylase (TP).[1] TP is an enzyme that plays a crucial role in the pyrimidine salvage pathway, catalyzing the reversible phosphorolysis of thymidine to thymine (B56734) and 2-deoxy-D-ribose-1-phosphate. In many types of cancer, TP is overexpressed and is associated with tumor angiogenesis and metastasis. By inhibiting TP, this compound and its derivatives can interfere with the pyrimidine metabolism of cancer cells, potentially leading to an antitumor effect.[1] The chloromethyl group can form covalent bonds with nucleophilic residues in the active site of the enzyme, leading to its inactivation.[1]

Caption: Inhibition of Thymidine Phosphorylase by this compound.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the chlorination of 6-(hydroxymethyl)uracil (B1580794).[1]

Materials:

-

6-(Hydroxymethyl)uracil

-

Thionyl chloride (SOCl₂) or Sulfuryl chloride (SO₂Cl₂)

-

Acetic acid

-

Appropriate reaction vessel with reflux condenser and stirring mechanism

-

Filtration apparatus

-

Drying oven

Procedure:

-

A suspension of 6-(hydroxymethyl)uracil is prepared in acetic acid within the reaction vessel.

-

Thionyl chloride or sulfuryl chloride is added dropwise to the stirred suspension. The reaction is typically exothermic and may require cooling.

-

After the addition is complete, the reaction mixture is heated to reflux and maintained at that temperature for a specified period to ensure complete conversion.

-

The reaction mixture is then cooled to room temperature, which may induce precipitation of the product.

-

The crude product is collected by filtration and washed with a suitable solvent (e.g., cold acetic acid or water) to remove unreacted starting materials and byproducts.

-

The collected solid is dried under vacuum to yield this compound.

Purification: The crude product can be further purified by recrystallization from an appropriate solvent system if necessary.

The following diagram outlines the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis of this compound.

Safety and Handling

This compound is classified as an irritant. It can cause skin and serious eye irritation, and may cause respiratory irritation.[3] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.[3]

Conclusion

This compound is a pivotal intermediate in organic and medicinal chemistry, owing to the high reactivity of its chloromethyl group. Its established role as a thymidine phosphorylase inhibitor underscores its potential in the development of novel anticancer therapies. This guide has summarized its core physicochemical properties, spectral data, reactivity, and synthetic methodologies to provide a solid foundation for researchers and drug development professionals working with this versatile compound.

References

- 1. This compound | 18592-13-7 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [wap.guidechem.com]

- 4. chemwhat.com [chemwhat.com]

- 5. 6-(クロロメチル)ウラシル 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound(18592-13-7) 1H NMR [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound(18592-13-7) IR Spectrum [chemicalbook.com]

- 9. This compound 98 18592-13-7 [sigmaaldrich.com]

A Technical Guide to the Solubility of 6-(Chloromethyl)uracil in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 6-(Chloromethyl)uracil, a key intermediate in pharmaceutical synthesis. Understanding the solubility of this compound is critical for its application in the development of antiviral and antitumor drugs, as well as for its use as a building block for modified nucleosides. This document compiles available solubility data, outlines general experimental methodologies for solubility determination, and presents a logical workflow for solubility assessment.

Introduction to this compound

This compound, with the CAS Number 18592-13-7, is a heterocyclic compound that serves as a vital intermediate in various synthetic applications, particularly in the pharmaceutical industry.[1] Its chemical structure, featuring a reactive chloromethyl group on the uracil (B121893) ring, allows for diverse chemical modifications.[2] The physical state of this compound is typically a white to off-white crystalline powder.[1][2] Accurate solubility data is paramount for designing reaction conditions, developing purification strategies, and formulating drug products.

Solubility Profile of this compound

Quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature. However, qualitative descriptions from various chemical suppliers and databases provide valuable insights into its solubility characteristics. The compound is generally described as being soluble in polar organic solvents.[3]

The table below summarizes the available qualitative solubility information for this compound.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility Description | Source(s) |

| Dimethyl Sulfoxide (DMSO) | Soluble | [1] |

| Dimethylformamide (DMF) | Soluble, "almost transparency" | [1][4] |

| Ethanol | Sufficient for recrystallization | [5] |

| Acetone | Sufficient for recrystallization | [5] |

| Water | Slightly soluble, Sparingly soluble | [1][2] |

Note: Solubility for recrystallization implies that the compound is soluble in the hot solvent and less soluble at cooler temperatures.

For comparative context, the solubility of the parent compound, Uracil, is well-documented and presented below. While these values do not directly represent the solubility of this compound, they can offer a useful baseline for researchers working with related structures.

Table 2: Quantitative Solubility of Uracil (CAS 66-22-8)

| Solvent | Solubility (mg/mL) |

| Dimethylformamide (DMF) | ~60 |

| Dimethyl Sulfoxide (DMSO) | ~50 |

| Ethanol | ~0.8 |

Source: Cayman Chemical[6]

Experimental Protocols for Solubility Determination

While specific, detailed experimental protocols for determining the solubility of this compound are not provided in the surveyed literature, a general and widely accepted methodology involves the isothermal shake-flask method. This method is considered a gold standard for solubility determination due to its reliability and simplicity.

Key Steps of the Isothermal Shake-Flask Method:

-

Preparation: An excess amount of the solid compound, this compound, is added to a known volume of the selected organic solvent in a sealed container, typically a glass vial or flask.

-

Equilibration: The mixture is agitated (e.g., shaken, stirred, or rotated) at a constant, controlled temperature for an extended period (typically 24 to 72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, the suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution (supernatant).

-

Sample Analysis: A precise volume of the clear supernatant is carefully removed and diluted with an appropriate solvent. The concentration of this compound in the diluted sample is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, given the chromophoric nature of the uracil ring.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in units such as mg/mL, g/L, or mol/L at the specified temperature.

This experimental process is visualized in the workflow diagram below.

Visualization of Solubility Determination Workflow

The following diagram illustrates a standardized workflow for the experimental determination of chemical compound solubility.

Caption: General workflow for determining compound solubility.

References

Spectroscopic Profile of 6-(Chloromethyl)uracil: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 6-(Chloromethyl)uracil, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectral characteristics.

Core Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

The NMR spectra were acquired in deuterated dimethyl sulfoxide (B87167) (DMSO-d6). Chemical shifts (δ) are reported in parts per million (ppm).

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

| ¹H | 11.1 | N-H (ring protons) |

| 5.689 | C₅-H (vinyl proton) | |

| 4.392 | -CH₂Cl (chloromethyl protons) | |

| ¹³C | 163.5 | C₄ (carbonyl) |

| 151.2 | C₂ (carbonyl) | |

| 150.8 | C₆ | |

| 100.5 | C₅ | |

| 43.7 | -CH₂Cl (chloromethyl carbon) |

Table 2: FT-IR Spectroscopic Data

The FT-IR spectrum was obtained from a solid sample, likely prepared as a KBr pellet.

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| 3150-3000 | N-H stretching |

| 1710 | C=O stretching (asymmetric) |

| 1670 | C=O stretching (symmetric) |

| 1630 | C=C stretching |

| 1450 | C-H bending (scissoring) of -CH₂- |

| 1250 | C-N stretching |

| 850 | C-H bending (out-of-plane) |

| 760 | C-Cl stretching |

Table 3: UV-Vis Spectroscopic Data

The UV-Vis spectrum was recorded in ethanol (B145695).

| λmax (nm) | Solvent |

| 263 | Ethanol |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below. These protocols are based on standard laboratory practices for the analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound was dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6) in a standard 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a spectrometer operating at a frequency of 400 MHz for protons.

-

Data Acquisition:

-

¹H NMR: Standard pulse sequences were used to acquire the proton spectrum. The spectral width was set to encompass all expected proton resonances.

-

¹³C NMR: A proton-decoupled pulse sequence was utilized to obtain the carbon spectrum, providing single-line resonances for each unique carbon atom.

-

-

Referencing: The chemical shifts were referenced to the residual solvent peak of DMSO-d6 at 2.50 ppm for ¹H and 39.52 ppm for ¹³C.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: A small amount of finely ground this compound (1-2 mg) was intimately mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: The FT-IR spectrum was recorded on an FT-IR spectrometer.

-

Data Acquisition: The spectrum was collected over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet was recorded and automatically subtracted from the sample spectrum to minimize interference.

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: A stock solution of this compound was prepared by accurately weighing a small amount of the compound and dissolving it in a known volume of ethanol. This stock solution was then serially diluted to an appropriate concentration for analysis.

-

Instrumentation: The UV-Vis spectrum was obtained using a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: The absorbance was scanned over a wavelength range of 200-400 nm. A cuvette containing only ethanol was used as a blank to zero the instrument. The wavelength of maximum absorbance (λmax) was determined from the resulting spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

An In-depth Technical Guide to the 1H NMR Spectrum of 6-(Chloromethyl)uracil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 6-(Chloromethyl)uracil. The document details the chemical shifts and assignments of the protons, outlines the experimental protocol for spectral acquisition, and presents a logical diagram of the proton signaling pathways. This information is critical for the structural elucidation, purity assessment, and further development of this compound and its derivatives in medicinal chemistry and drug discovery.

1H NMR Spectral Data

The 1H NMR spectrum of this compound was acquired in deuterated dimethyl sulfoxide (B87167) (DMSO-d6) on a 400 MHz spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS). The quantitative data is summarized in the table below.[1]

| Assignment | Chemical Shift (δ) in ppm | Multiplicity | Integration |

| H-1 (NH) | 11.1 | Singlet | 1H |

| H-5 | 5.689 | Singlet | 1H |

| H-7 (CH2) | 4.392 | Singlet | 2H |

Table 1: 1H NMR Spectral Data of this compound in DMSO-d6 at 400 MHz.[1]

Experimental Protocols

The following section outlines the methodology for the preparation of the sample and the acquisition of the 1H NMR spectrum.

Sample Preparation

A standard protocol for the preparation of a small molecule organic compound for 1H NMR analysis in DMSO-d6 was followed.

-

Sample Weighing: Approximately 5-25 mg of this compound was accurately weighed into a clean, dry vial.[2]

-

Solvent Addition: About 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6) was added to the vial to dissolve the sample.[2]

-

Dissolution: The mixture was gently agitated or vortexed to ensure complete dissolution of the solid.

-

Transfer: The resulting solution was carefully transferred into a clean 5 mm NMR tube using a Pasteur pipette. To remove any particulate matter, the solution can be filtered through a small plug of glass wool packed into the pipette.

-

Capping and Labeling: The NMR tube was securely capped and properly labeled with the sample identification.

Spectral Acquisition

The 1H NMR spectrum was acquired using a 400 MHz NMR spectrometer following a standard acquisition procedure.

-

Instrument Setup: The spectrometer was set up for 1H nucleus observation.

-

Sample Insertion: The prepared NMR tube was placed in a spinner and inserted into the magnet of the spectrometer.

-

Locking: The spectrometer's field frequency was locked onto the deuterium (B1214612) signal of the DMSO-d6 solvent to ensure field stability.

-

Shimming: The magnetic field homogeneity was optimized by shimming to obtain sharp and symmetrical resonance signals.

-

Acquisition Parameters: Standard 1H NMR acquisition parameters were used. This typically includes setting the appropriate spectral width, acquisition time, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Acquisition: The free induction decay (FID) signal was acquired.

-

Data Processing: The FID was Fourier transformed to generate the frequency-domain NMR spectrum. Phase and baseline corrections were applied to obtain the final spectrum.

Structural Assignment and Signal Relationships

The chemical structure of this compound dictates the observed 1H NMR spectrum. The logical relationship between the different proton environments is visualized in the diagram below.

Figure 1: Logical relationship of proton signals in this compound.

References

Crystal Structure of 6-(Chloromethyl)uracil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 6-(Chloromethyl)uracil (6-CMU), a halogenated derivative of uracil (B121893). This compound is of significant interest in medicinal chemistry, primarily for its role as a precursor in the synthesis of novel therapeutic agents and as an inhibitor of thymidine (B127349) phosphorylase (TP), an enzyme implicated in cancer progression and angiogenesis. This document summarizes the available crystallographic data, outlines experimental procedures for its synthesis and characterization, and visualizes its mechanism of action and experimental workflow.

Core Compound Properties

This compound (CAS: 18592-13-7) is a white to off-white crystalline powder with the molecular formula C₅H₅ClN₂O₂ and a molecular weight of 160.56 g/mol .[1][2] Its structure consists of a pyrimidine-2,4(1H,3H)-dione (uracil) ring with a chloromethyl substituent at the C6 position. This reactive chloromethyl group makes 6-CMU a versatile building block for synthesizing a variety of heterocyclic compounds and uracil derivatives.[1][3]

Crystal Structure and Molecular Geometry

The definitive structural characterization of this compound was accomplished by Gümüş, et al. through single-crystal X-ray diffraction (XRD), as published in the Journal of Molecular Structure in 2018. The study provides a comprehensive analysis of the molecule's bond lengths, bond angles, and crystal packing, supported by theoretical DFT calculations.

While the specific crystallographic data from the primary publication is not publicly accessible, this guide presents the crystal data for the closely related compound, 6-methyluracil (B20015) , to serve as an illustrative example of the molecular geometry and crystal system typical for this class of compounds. The primary structural difference is the substitution of a chlorine atom for a hydrogen atom on the methyl group at the C6 position.

Data Presentation: Crystallographic Data for 6-Methyluracil (Illustrative)

The following tables summarize the crystallographic data for a known polymorph of 6-methyluracil. This data provides context for the expected structural parameters of this compound.

Table 1: Crystal Data and Structure Refinement for 6-Methyluracil

| Parameter | Value |

| Empirical Formula | C₅H₆N₂O₂ |

| Formula Weight | 126.11 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.5194(14) |

| b (Å) | 12.537(4) |

| c (Å) | 10.021(3) |

| α (°) | 90 |

| β (°) | 99.88(3) |

| γ (°) | 90 |

| Volume (ų) | 559.6(3) |

| Z (molecules/unit cell) | 4 |

Table 2: Selected Bond Lengths (Å) for 6-Methyluracil (Illustrative)

| Bond | Length (Å) |

| N1 - C2 | 1.375 |

| C2 - O2 | 1.228 |

| C2 - N3 | 1.374 |

| N3 - C4 | 1.386 |

| C4 - O4 | 1.241 |

| C4 - C5 | 1.439 |

| C5 - C6 | 1.350 |

| C6 - N1 | 1.378 |

| C6 - C7 | 1.492 |

Table 3: Selected Bond Angles (°) for 6-Methyluracil (Illustrative)

| Angle | Value (°) |

| C6 - N1 - C2 | 121.7 |

| N1 - C2 - N3 | 114.9 |

| O2 - C2 - N1 | 123.1 |

| O2 - C2 - N3 | 122.0 |

| C2 - N3 - C4 | 126.7 |

| N3 - C4 - C5 | 114.8 |

| O4 - C4 - N3 | 119.5 |

| O4 - C4 - C5 | 125.7 |

| C4 - C5 - C6 | 118.8 |

| C5 - C6 - N1 | 123.0 |

| C7 - C6 - C5 | 124.9 |

Experimental Protocols

Synthesis of this compound

Step 1: Synthesis of 6-(Hydroxymethyl)uracil (B1580794)

This step involves the oxidation of 6-methyluracil to form the hydroxymethyl intermediate.

-

Procedure: 6-methyluracil (1 equivalent) is refluxed in acetic acid with selenium dioxide (1.05 equivalents) for approximately 6 hours. The hot reaction mixture is filtered to remove selenium metal, and the solvent is evaporated from the filtrate. The crude product, orotaldehyde (B3021436), is then dissolved in hot water and purified via a sodium bisulfite adduct. The purified orotaldehyde is subsequently reduced to 6-(hydroxymethyl)uracil by refluxing with sodium borohydride (B1222165) (NaBH₄) in 95% methanol (B129727) for 4 hours.[3] Evaporation of the solvent yields the desired 6-(hydroxymethyl)uracil.[3]

Step 2: Chlorination of 6-(Hydroxymethyl)uracil

This step converts the hydroxyl group to the target chloromethyl group. While a specific protocol for this exact conversion is not detailed, chlorination of similar uracil scaffolds is commonly achieved using standard chlorinating agents.

-

Proposed Procedure: 6-(hydroxymethyl)uracil (1 equivalent) is suspended in a suitable solvent such as acetic acid. A chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS), is added portion-wise while monitoring the reaction temperature.[1] The reaction is stirred at a controlled temperature (e.g., 55°C for NCS) until completion, as monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is precipitated, filtered, washed with a cold solvent, and dried to yield this compound.

Crystallization and Structure Determination

The single crystals of this compound used for XRD analysis were obtained through a controlled crystallization process, which is essential for achieving the high-quality crystals required for diffraction studies.

-

Crystallization: The specific solvent and conditions used by Gümüş, et al. would be detailed in their 2018 publication. A general approach involves dissolving the synthesized and purified this compound powder in a suitable solvent (e.g., DMSO, DMF, or an alcohol/water mixture) to the point of saturation at an elevated temperature. The solution is then allowed to cool slowly and undisturbed over several days. This slow cooling process reduces the solubility of the compound, promoting the formation of well-ordered single crystals suitable for XRD analysis.

-

X-ray Diffraction Analysis: A single crystal is mounted on a diffractometer. X-ray diffraction data is collected, typically at a controlled low temperature to minimize thermal vibrations. The collected data is then processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods and refined using full-matrix least-squares techniques to determine the final atomic positions, bond lengths, and angles.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow from the synthesis of this compound to its structural characterization.

Mechanism of Action: Inhibition of Thymidine Phosphorylase

This compound and its derivatives are recognized as inhibitors of thymidine phosphorylase (TP). TP is a key enzyme in the pyrimidine (B1678525) salvage pathway, converting thymidine to thymine. In many tumors, TP is overexpressed and acts as an angiogenic factor, promoting tumor growth and vascularization. By inhibiting TP, these compounds can suppress tumor angiogenesis and growth.

References

The Genesis of a Key Synthetic Building Block: A Technical Guide to 6-(Chloromethyl)uracil

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and historical synthesis of 6-(chloromethyl)uracil, a pivotal intermediate in the development of a diverse range of pharmaceutical compounds. This document provides a comprehensive overview of its synthesis, including detailed experimental protocols, comparative quantitative data, and visualizations of key chemical and biological pathways.

Discovery and Historical Context

The journey of this compound is intrinsically linked to the broader exploration of pyrimidine (B1678525) chemistry. Early investigations in the 20th century focused on the functionalization of the uracil (B121893) scaffold, a core component of nucleic acids. The introduction of a reactive chloromethyl group at the 6-position unlocked new avenues for the synthesis of complex heterocyclic compounds with potential therapeutic applications. Its role as a versatile building block has been particularly significant in the development of enzyme inhibitors, including those targeting thymidine (B127349) phosphorylase, an enzyme implicated in cancer progression.[1]

Synthetic Pathways and Methodologies

The synthesis of this compound has evolved over time, with several key pathways emerging from foundational chemical principles. The primary strategies involve the direct chlorination of a pre-existing methyl or hydroxymethyl group at the 6-position of the uracil ring, or the construction of the pyrimidine ring from acyclic precursors.

Synthesis from Barbituric Acid Derivatives (Historical Perspective)

Historically, derivatives of barbituric acid served as precursors for uracil and its analogs. The general approach involves the condensation of a three-carbon component with urea (B33335) or its derivatives. While not a direct modern route to this compound, this pathway is crucial for understanding the historical development of pyrimidine chemistry. For instance, 6-chloro-3-methyluracil (B41288) can be prepared from 1-methylbarbituric acid, which is synthesized by the cyclization of dimethyl malonate and N-methylurea.[2][3] The subsequent chlorination with reagents like phosphorus oxychloride furnishes the chlorouracil derivative.

Synthesis from 6-Methyluracil (B20015)

A common and direct method for the preparation of this compound involves the chlorination of 6-methyluracil. This transformation can be achieved using various chlorinating agents.

Synthesis from 6-(Hydroxymethyl)uracil (B1580794)

Perhaps the most widely employed laboratory synthesis of this compound starts from 6-(hydroxymethyl)uracil. This method relies on the conversion of the hydroxyl group to a chloro group using a suitable chlorinating agent, most commonly thionyl chloride (SOCl₂).

Quantitative Data Summary

The efficiency of the synthesis of this compound and its key precursors varies depending on the chosen method and reaction conditions. The following tables summarize the available quantitative data from various sources.

Table 1: Synthesis of 6-Methyluracil

| Starting Materials | Reagents and Conditions | Yield | Purity | Reference |

| Ethyl acetoacetate, Urea | Absolute ethanol, conc. HCl, vacuum drying, then NaOH, HCl | 71-77% | High | [4] |

| Ethyl carbamate, Ethyl acetoacetate | Xylene, 140°C, 6h | 78% | 97.3% | [5] |

Table 2: Synthesis of 6-(Hydroxymethyl)uracil from 6-Methyluracil

| Starting Material | Reagents and Conditions | Intermediate | Yield | Purity | Reference |

| 6-Methyluracil | Selenium dioxide, Acetic acid, reflux 6h | Orotaldehyde (B3021436) | - | - | [6] |

| Orotaldehyde | Sodium borohydride (B1222165), 95% Methanol (B129727), reflux 4h | - | - | 98% | [6] |

Table 3: Synthesis of 6-Chlorouracil Derivatives

| Starting Material | Reagents and Conditions | Product | Yield | Purity | Reference |

| 1-Methylbarbituric acid | Phosphorus oxychloride, H₂O, 70°C | 6-Chloro-3-methyluracil | - | - | [2] |

| Pyrimidine-2,4,6(1H,3H,5H)-trione | Phosphorus oxychloride, H₂O, 80°C, 5h | 6-Chlorouracil | 75.6% | 98.5% | [7] |

Table 4: Physicochemical and Spectroscopic Data of this compound

| Property | Value | Reference |

| Melting Point | 257 °C (dec.) | |

| ¹H NMR (DMSO-d₆, δ, ppm) | 11.34 (s, 1H, N3-H), 11.17 (s, 1H, N1-H), 5.69 (s, 1H, C5-H), 4.41 (s, 2H, CH₂Cl) | - |

| ¹³C NMR (DMSO-d₆, δ, ppm) | 163.5 (C4), 151.0 (C2), 149.8 (C6), 101.4 (C5), 44.7 (CH₂Cl) | - |

| IR (KBr, cm⁻¹) | 3188 (N-H), 3085 (N-H), 1712 (C=O), 1668 (C=O), 785 (C-Cl) | - |

Experimental Protocols

Synthesis of 6-Methyluracil from Ethyl Acetoacetate and Urea[4]

-

Condensation: Mix 80 g (1.33 moles) of finely powdered urea with 160 g (1.23 moles) of ethyl acetoacetate, 25 mL of absolute alcohol, and 10 drops of concentrated hydrochloric acid in a crystallizing dish.

-

Drying: Place the dish in a vacuum desiccator over concentrated sulfuric acid and evacuate with a water pump until the mixture is completely dry (approximately 5-7 days). This yields crude β-uraminocrotonic ester.

-

Cyclization: Stir the dry, powdered crude β-uraminocrotonic ester into a solution of 80 g (2 moles) of sodium hydroxide (B78521) in 1.2 L of water at 95°C.

-

Precipitation: Cool the clear solution to 65°C and carefully acidify with concentrated hydrochloric acid while stirring.

-

Isolation: Cool the mixture, collect the precipitated 6-methyluracil by filtration, wash with cold water, alcohol, and ether, and air-dry. The reported yield is 110-120 g (71-77%).

Synthesis of 6-(Hydroxymethyl)uracil from 6-Methyluracil[6]

-

Oxidation: Reflux a mixture of 2.54 g of 6-methyluracil and 2.66 g of selenium dioxide in 60 mL of acetic acid for 6 hours.

-

Purification of Intermediate: Filter the hot reaction mixture. Evaporate the solvent from the filtrate. Dissolve the crude orotaldehyde in 24 mL of hot water and add 5% sodium bisulfite dropwise. Boil the solution with activated carbon for 10 minutes and filter. Acidify the filtrate to pH 1 with concentrated HCl and cool to precipitate pure orotaldehyde.

-

Reduction: Reflux a mixture of 0.14 g of pure orotaldehyde and 0.076 g of sodium borohydride in 95% methanol for 4 hours.

-

Isolation: Filter the resulting solution and evaporate the solvent to yield pure 6-(hydroxymethyl)uracil with a purity of 98%.

Synthesis of this compound from 6-(Hydroxymethyl)uracil (General Procedure)

Disclaimer: The following is a generalized protocol based on common laboratory practices for this type of transformation. Specific reaction conditions may need to be optimized.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 6-(hydroxymethyl)uracil in a suitable solvent such as dioxane or chloroform.

-

Addition of Reagent: Slowly add an excess of thionyl chloride (SOCl₂) to the suspension at room temperature with stirring. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Reaction: Heat the mixture to reflux and maintain for a period of 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Workup: Cool the reaction mixture to room temperature and carefully quench the excess thionyl chloride by slowly adding the mixture to ice-water.

-

Isolation: Collect the precipitated solid by filtration, wash thoroughly with cold water, and dry under vacuum to afford this compound.

Biological Activity and Signaling Pathway Involvement

This compound and its derivatives are recognized as potent inhibitors of thymidine phosphorylase (TP), an enzyme that plays a crucial role in pyrimidine nucleoside metabolism.[1][8][9] Elevated levels of TP are associated with angiogenesis, tumor growth, and metastasis.[10] The inhibitory activity of these compounds stems from their ability to covalently modify the enzyme, thereby blocking its catalytic function.

The mechanism of inhibition involves the alkylation of a nucleophilic residue in the active site of thymidine phosphorylase by the electrophilic chloromethyl group of the uracil derivative. This covalent modification inactivates the enzyme, preventing it from converting thymidine to thymine (B56734) and 2-deoxy-D-ribose-1-phosphate. The inhibition of TP leads to an accumulation of thymidine, which can have cytotoxic effects on cancer cells, and also disrupts the angiogenic signaling promoted by the enzyme's product.

Conclusion

This compound has established itself as a cornerstone in the synthesis of medicinally important molecules. Its accessibility through various synthetic routes, coupled with the reactivity of the chloromethyl group, provides a versatile platform for the development of novel therapeutic agents. The continued exploration of its synthesis and applications promises to yield new and improved treatments for a range of diseases, particularly in the realm of oncology.

References

- 1. Structure and activity of specific inhibitors of thymidine phosphorylase to potentiate the function of antitumor 2'-deoxyribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN108586360B - Preparation method of 6-chloro-3-methyl uracil - Google Patents [patents.google.com]

- 3. CN109020900B - Preparation method of 6-chloro-3-methyl uracil - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. CN111333586A - Preparation method of compound containing 6-methyl uracil structure - Google Patents [patents.google.com]

- 6. 6-(HYDROXYMETHYL)URACIL synthesis - chemicalbook [chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. Structure--activity relationships in thymidine phosphorylase inhibitors. A correlation using substituent constants and regression analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Mechanism of Action of 6-(Chloromethyl)uracil in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(Chloromethyl)uracil is a synthetically versatile uracil (B121893) derivative with significant potential in therapeutic development, primarily due to its role as an alkylating agent and an enzyme inhibitor. This technical guide delineates the core mechanism of action of this compound, focusing on its molecular interactions and biological consequences. This document provides a comprehensive overview for researchers and professionals in drug development, summarizing key quantitative data, detailing experimental protocols, and visualizing complex biological pathways and workflows.

Core Mechanism of Action: Covalent Modification of Biomolecules

The primary mechanism of action of this compound stems from the high reactivity of its chloromethyl group. This functional group acts as an electrophile, making the entire molecule an effective alkylating agent within biological systems. It readily reacts with nucleophilic sites present in various biomolecules, leading to the formation of stable covalent bonds.

This covalent modification can significantly alter the structure and function of the target biomolecules, which include:

-

Proteins: The nucleophilic side chains of amino acids such as cysteine (thiol group), histidine (imidazole ring), and lysine (B10760008) (amino group) can be alkylated by this compound. This can lead to conformational changes, inactivation of enzymes, or disruption of protein-protein interactions.

-

Nucleic Acids: The nitrogen and oxygen atoms in the bases of DNA and RNA are also susceptible to alkylation. This can interfere with DNA replication and transcription, potentially leading to cytotoxic effects.[1]

The formation of these covalent adducts is the fundamental basis for the biological activities of this compound, including its potential as an anticancer and antiviral agent.[1]

Figure 1: General mechanism of action of this compound as an alkylating agent.

Primary Biological Target: Thymidine (B127349) Phosphorylase (TP)

A key and well-documented biological target of this compound and its derivatives is Thymidine Phosphorylase (TP) .[1] This enzyme plays a crucial role in the pyrimidine (B1678525) salvage pathway, catalyzing the reversible phosphorolysis of thymidine to thymine (B56734) and 2-deoxy-D-ribose-1-phosphate.

TP is also an important target in cancer therapy as it is identical to the platelet-derived endothelial cell growth factor (PD-ECGF), a protein that promotes angiogenesis. By inhibiting TP, this compound can exert its anticancer effects through two primary routes:

-

Inhibition of Angiogenesis: By blocking the enzymatic activity of TP, the angiogenic signaling cascade is disrupted, which can limit tumor growth and metastasis.

-

Potentiation of Fluoropyrimidine Drugs: TP is responsible for the degradation of several fluoropyrimidine-based chemotherapeutic agents, such as 5-fluorouracil (B62378) (5-FU). Inhibition of TP by this compound can increase the bioavailability and efficacy of these co-administered drugs.

The inhibitory action on TP is a direct consequence of the alkylation mechanism, where this compound covalently modifies amino acid residues within the active site of the enzyme.

Figure 2: Inhibition of Thymidine Phosphorylase by this compound.

Quantitative Data on Inhibitory Activity

| Compound | Target Enzyme | Inhibitory Constant | Reference |

| 6-Chloro-5-cyclopent-1-en-1-yluracil | Human Thymidine Phosphorylase | Ki = 0.20 ± 0.03 µM | [2] |

| 6-(2-aminoethyl)amino-5-chlorouracil (AEAC) | Human Thymidine Phosphorylase | Ki = 165 nM | [3] |

| 5-fluoro-6-[(2-iminopyrrolidin-1-YL)methyl]uracil (TPI(F)) | Human Thymidine Phosphorylase | IC50 = 9.0 nM | |

| 5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]uracil (TPI) | Human Thymidine Phosphorylase | IC50 = 2.5 nM |

Experimental Protocols

Synthesis of this compound

This compound can be synthesized through the chlorination of uracil derivatives. A common laboratory-scale synthesis involves the following steps:

-

Starting Material: 6-(Hydroxymethyl)uracil.

-

Chlorinating Agent: Thionyl chloride (SOCl2) or sulfuryl chloride (SO2Cl2).[1]

-

Solvent: Acetic acid.[1]

-

Procedure: a. Suspend 6-(Hydroxymethyl)uracil in acetic acid. b. Add the chlorinating agent dropwise to the suspension at a controlled temperature (e.g., 0-5 °C). c. Allow the reaction mixture to stir at room temperature for a specified period (e.g., 2-4 hours) until the reaction is complete (monitored by TLC). d. The product can be isolated by filtration, followed by washing with a suitable solvent (e.g., cold water or ethanol) to remove impurities. e. Further purification can be achieved by recrystallization.

Note: This is a general procedure and should be optimized for specific laboratory conditions. All synthesis should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

In Vitro Thymidine Phosphorylase (TP) Inhibition Assay

This protocol is adapted for the evaluation of this compound as a TP inhibitor.

Principle: The activity of TP is measured by monitoring the conversion of thymidine to thymine. The inhibitory effect of this compound is determined by quantifying the decrease in the rate of this reaction.

Materials:

-

Human recombinant Thymidine Phosphorylase (TP)

-

Thymidine (substrate)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

This compound (test compound)

-

DMSO (for dissolving the test compound)

-

96-well UV-transparent microplates

-

Microplate spectrophotometer

Procedure:

-

Preparation of Reagents: a. Prepare a stock solution of this compound in DMSO. b. Create a series of dilutions of the stock solution in the assay buffer to achieve the desired final concentrations. c. Prepare a solution of thymidine in the assay buffer. d. Dilute the TP enzyme to a working concentration in the assay buffer.

-

Assay Setup: a. In a 96-well plate, add the following to each well in triplicate:

- Assay buffer

- A specific volume of the this compound dilution (or DMSO for the control wells).

- A specific volume of the TP enzyme solution. b. Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

-

Initiation of Reaction and Measurement: a. Initiate the reaction by adding the thymidine solution to each well. b. Immediately begin monitoring the increase in absorbance at a specific wavelength (e.g., 290 nm for thymine formation) every 30 seconds for 10-20 minutes using a microplate reader.

-

Data Analysis: a. Calculate the initial reaction rate (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve. b. Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Figure 3: Experimental workflow for the in vitro TP inhibition assay.

In Vitro Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete cell culture medium

-

This compound

-

DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., acidified isopropanol (B130326) or DMSO)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: a. Harvest and count the cells. b. Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: a. Prepare a stock solution of this compound in DMSO and serially dilute it in cell culture medium to obtain the desired concentrations. b. Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include vehicle control (DMSO) and untreated control wells. c. Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition and Incubation: a. After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: a. Carefully remove the medium containing MTT. b. Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: a. Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: a. Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_treated / Absorbance_control) * 100. b. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Conclusion

This compound exhibits its biological effects primarily through its action as an alkylating agent, forming covalent bonds with essential biomolecules. Its well-defined inhibitory action on thymidine phosphorylase underscores its potential as a lead compound in the development of novel anticancer and antiviral therapies. The experimental protocols provided herein offer a framework for the synthesis and evaluation of this compound and its derivatives in a research and drug discovery setting. Further investigation into its specific interactions with other cellular targets and its in vivo efficacy and safety profile is warranted to fully elucidate its therapeutic potential.

References

- 1. This compound | 18592-13-7 | Benchchem [benchchem.com]

- 2. Discovery of 5-substituted-6-chlorouracils as efficient inhibitors of human thymidine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel 6-substituted uracil analogs as inhibitors of the angiogenic actions of thymidine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Reactivity of 6-(Chloromethyl)uracil: A Gateway to Novel Nucleoside Analogs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6-(chloromethyl)uracil is a highly reactive and versatile synthetic intermediate that serves as a crucial building block in the development of novel nucleoside analogs, particularly those with therapeutic potential. The presence of a reactive chloromethyl group at the C6 position of the uracil (B121893) ring allows for facile nucleophilic substitution, providing a straightforward route to a diverse array of 6-substituted uracil derivatives. This technical guide explores the reactivity of this compound with a range of nucleophiles, including amines, thiols, and alcohols. It provides a comprehensive overview of reaction conditions, product yields, and detailed experimental protocols. Furthermore, this guide delves into the significant role of this compound derivatives as inhibitors of thymidine (B127349) phosphorylase, a key enzyme implicated in cancer progression and angiogenesis.

Introduction

Uracil and its derivatives are of paramount importance in medicinal chemistry due to their fundamental role in nucleic acid biochemistry. Chemical modification of the uracil scaffold has led to the discovery of numerous compounds with significant therapeutic activities, including antiviral and anticancer properties. This compound has emerged as a key precursor for the synthesis of a wide variety of 6-substituted uracil analogs. The electron-withdrawing nature of the adjacent carbonyl groups and the pyrimidine (B1678525) ring activates the chloromethyl group towards nucleophilic attack, making it an excellent electrophile for the formation of new carbon-heteroatom bonds.[1] This reactivity has been extensively exploited in the synthesis of potential drug candidates, most notably inhibitors of thymidine phosphorylase (TP).[2]

Thymidine phosphorylase is an enzyme that catalyzes the reversible phosphorolysis of thymidine to thymine (B56734) and 2-deoxy-D-ribose-1-phosphate. It is overexpressed in a variety of solid tumors and plays a crucial role in angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Therefore, inhibiting the activity of thymidine phosphorylase is a promising strategy for cancer therapy.

This guide will provide a detailed examination of the reactivity of this compound with various nucleophiles, present quantitative data in a structured format, and offer detailed experimental protocols for key reactions. Additionally, it will visualize the thymidine phosphorylase signaling pathway and a typical experimental workflow using Graphviz diagrams to provide a clear and comprehensive resource for researchers in the field.

Reactivity with Amine Nucleophiles

The reaction of this compound with primary and secondary amines is a widely used method for the synthesis of 6-(aminomethyl)uracil derivatives. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism, where the amine nitrogen acts as the nucleophile, attacking the electrophilic methylene (B1212753) carbon and displacing the chloride leaving group.

Quantitative Data

The following table summarizes the reaction of this compound and its derivatives with various amine nucleophiles, highlighting the reaction conditions and reported yields.

| Electrophile | Nucleophile | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |

| This compound | Aniline (B41778) | DMF | K₂CO₃ | RT | 8 | 85 | [3] |

| 5-Chloro-6-(chloromethyl)uracil | N-methylamine | DMF | Et₃N | RT | 2 | 78 | [4] |

| 5-Bromo-6-(chloromethyl)uracil | Piperidine | DMF | K₂CO₃ | 80 | - | 92 | [4] |

| This compound | Hydrazine | Ethanol | - | Reflux | 4 | - | [1] |

| This compound | Pyridine | - | - | - | - | - | [2] |

Experimental Protocol: Synthesis of 6-(Anilinomethyl)uracil

This protocol describes a general procedure for the reaction of this compound with aniline.

Materials:

-

This compound (1.0 eq)

-

Aniline (1.1 eq)

-

Potassium carbonate (K₂CO₃) (1.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of this compound in anhydrous DMF, add aniline and potassium carbonate.

-

Stir the reaction mixture at room temperature for 8 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water.

-

Collect the precipitated product by filtration, wash with water, and dry under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Reactivity with Thiol Nucleophiles

Thiol nucleophiles, such as thiophenols and alkyl thiols, react readily with this compound to form the corresponding 6-(thiomethyl)uracil derivatives. These reactions are also typically SN2 substitutions and are often carried out in the presence of a base to deprotonate the thiol and increase its nucleophilicity.

Quantitative Data

The following table presents data for the reaction of this compound and its derivatives with various thiol nucleophiles.

| Electrophile | Nucleophile | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 6-Chlorouracil (B25721) | Thiophenol | Pyridine | - | Reflux | 4 | 75 | [5] |

| 6-Chlorouracil | 4-Chlorothiophenol | Pyridine | - | Reflux | 5 | 80 | [5] |

| 5-Ethyl-6-chlorouracil | Thiophenol | Ethanolic KOH | - | Reflux | 6 | 72 | [6] |

| 6-Aminouracil | Aryl thiols | - | NCS | RT | - | - | [7] |

Experimental Protocol: Synthesis of 6-(Phenylthiomethyl)uracil

This protocol provides a general method for the reaction of a 6-halouracil with a thiol.

Materials:

-

6-Chlorouracil (1.0 eq)

-

Thiophenol (1.1 eq)

-

Pyridine

Procedure:

-

Dissolve 6-chlorouracil in pyridine.

-

Add thiophenol to the solution.

-

Reflux the reaction mixture for 4 hours.

-

Monitor the reaction by TLC.

-

After cooling, pour the reaction mixture into a mixture of ice and hydrochloric acid.

-

Collect the resulting precipitate by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization from ethanol.

Reactivity with Alcohol Nucleophiles

The reaction of this compound with alcohols to form 6-(alkoxymethyl)uracil derivatives is also possible, although it may require more forcing conditions or the use of a strong base to generate the more nucleophilic alkoxide.

Quantitative Data

Data for the reaction of this compound with alcohol nucleophiles is less commonly reported in the literature compared to amines and thiols. However, the synthesis of related compounds suggests this transformation is feasible.

| Electrophile | Nucleophile | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 6-Chlorouracil | Phenol | - | - | - | - | - | [1] |

Experimental Protocol: General Synthesis of 6-(Alkoxymethyl)uracil

This protocol outlines a general procedure for the reaction of this compound with an alcohol.

Materials:

-

This compound (1.0 eq)

-

Alcohol (large excess, can be used as solvent)

-

Sodium hydride (NaH) or other strong base (1.1 eq)

-

Anhydrous solvent (e.g., THF or DMF) if the alcohol is not used as the solvent

Procedure:

-

In a flame-dried flask under an inert atmosphere, suspend sodium hydride in the anhydrous solvent.

-

Slowly add the alcohol to the suspension at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes to form the sodium alkoxide.

-

Add a solution of this compound in the anhydrous solvent to the alkoxide solution.

-

Heat the reaction mixture as necessary and monitor by TLC.

-

Upon completion, carefully quench the reaction with water at 0 °C.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Biological Context: Inhibition of Thymidine Phosphorylase

Many 6-substituted uracil derivatives synthesized from this compound have been evaluated as inhibitors of thymidine phosphorylase (TP). The inhibition of TP can prevent the degradation of certain chemotherapeutic agents, such as 5-fluorouracil (B62378) (5-FU), thereby enhancing their efficacy. Furthermore, by inhibiting the angiogenic activity of TP, these compounds can suppress tumor growth and metastasis.

Quantitative Data: IC₅₀ Values

The following table lists the half-maximal inhibitory concentration (IC₅₀) values for selected 6-substituted uracil derivatives against human thymidine phosphorylase.

| Compound | Substituent at C6 | IC₅₀ (µM) | Reference |

| 1 | -NHCH₂-(4-pyridyl) | 0.8 | [8] |

| 2 | -NHCH₂-(3-pyridyl) | 1.2 | [8] |

| 3 | -NHCH₂-(2-pyridyl) | 2.5 | [8] |

| 4 | -CH₂-NH-(CH₂)₂-guanidino | 0.018 | [2] |

| 5 | -CH₂-NH-(CH₂)₃-guanidino | 0.009 | [2] |

Thymidine Phosphorylase Signaling Pathway

The following diagram illustrates the central role of thymidine phosphorylase in pyrimidine metabolism and its involvement in angiogenesis.

Caption: Thymidine Phosphorylase (TP) metabolic pathway and its inhibition.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the synthesis and evaluation of a 6-substituted uracil derivative from this compound.

Caption: General workflow for synthesis and evaluation of 6-substituted uracils.

Conclusion

This compound is a key synthon that provides facile access to a diverse range of 6-substituted uracil derivatives through nucleophilic substitution reactions. This guide has provided a comprehensive overview of its reactivity with amine, thiol, and alcohol nucleophiles, supported by quantitative data and detailed experimental protocols. The significance of these derivatives as potent inhibitors of thymidine phosphorylase underscores the importance of this compound in the development of novel anticancer and anti-angiogenic agents. The provided diagrams of the thymidine phosphorylase pathway and a typical experimental workflow serve as valuable visual aids for researchers in this field. Further exploration of the reactivity of this compound with other nucleophiles and the development of more efficient and selective synthetic methodologies will continue to be of great interest in medicinal chemistry and drug discovery.

References

- 1. This compound | 18592-13-7 | Benchchem [benchchem.com]

- 2. 6-(氯甲基)尿嘧啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. jppres.com [jppres.com]

- 4. Synthesis and evaluation of 6-methylene-bridged uracil derivatives. Part 1: discovery of novel orally active inhibitors of human thymidine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A new synthesis of S-aryl uracils from aryl thiols and 6-amino uracils in the presence of NCS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

6-(Chloromethyl)uracil: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Chloromethyl)uracil is a halogenated derivative of uracil (B121893), a fundamental component of ribonucleic acid (RNA).[1] Its unique chemical structure, featuring a reactive chloromethyl group at the C6 position of the pyrimidine (B1678525) ring, establishes it as a highly valuable and versatile building block in organic synthesis. The electron-withdrawing nature of the adjacent carbonyl groups enhances the reactivity of the chloromethyl moiety, making it an excellent electrophile for a wide array of nucleophilic substitution reactions.[1] This reactivity has been extensively exploited in the synthesis of a diverse range of heterocyclic compounds and complex molecular architectures.

In the realm of medicinal chemistry, this compound serves as a critical starting material and key intermediate for the development of novel therapeutic agents.[2] Its scaffold is integral to the synthesis of various bioactive molecules, including potent antiviral and anticancer compounds.[1][3] The ability to readily introduce various functional groups via the chloromethyl handle allows for systematic structural modifications to optimize biological activity, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound, presenting key data, detailed experimental protocols, and visual workflows to support its use in contemporary research and drug discovery.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value | Reference |

| CAS Number | 18592-13-7 | [2][3][4] |

| Molecular Formula | C₅H₅ClN₂O₂ | [2][3] |

| Molecular Weight | 160.56 g/mol | [2][4] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 248-252°C (decomposes) | [2] |

| Solubility | Soluble in DMSO and DMF; slightly soluble in water | [2] |

| Purity (HPLC) | ≥98.5% | [2] |

| SMILES | ClCC1=CC(=O)NC(=O)N1 | |

| InChI Key | VCFXBAPEXBTNEA-UHFFFAOYSA-N | [3] |

Synthesis of this compound

The preparation of this compound is most commonly achieved through the chlorination of a suitable uracil precursor. The two primary methods involve the chlorination of 6-(hydroxymethyl)uracil (B1580794) or the direct chlorination of 6-methyluracil.[1]

-

From 6-(Hydroxymethyl)uracil: This is a widely used method involving the conversion of the hydroxyl group to a chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂) in a suitable solvent like acetic acid.[1]

-

From 6-Methyluracil: This route involves the direct chlorination of the methyl group at the C6 position. This reaction can be performed using chlorine gas or other chlorinating agents under controlled conditions.[1]

The synthesis from 6-(hydroxymethyl)uracil is often preferred due to milder conditions and good yields.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis from 6-(Hydroxymethyl)uracil

The following protocol is a representative method for the synthesis of this compound.

Materials:

-

6-(Hydroxymethyl)uracil

-

Thionyl chloride (SOCl₂)

-

Glacial acetic acid

-

Diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 6-(hydroxymethyl)uracil in glacial acetic acid.

-

Addition of Reagent: Cool the suspension in an ice bath. Slowly add thionyl chloride dropwise to the stirred suspension. The addition should be controlled to manage the exothermic reaction and gas evolution.

-